4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Overview
Description
“4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde” is a chemical compound that is part of a larger family of pyrido[1,2-a]pyrimidines . These compounds are important scaffolds commonly used as building blocks for applications in medicinal chemistry, bioorganic chemistry, catalysis, and materials science . They are associated with various bioindicators, such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .
Molecular Structure Analysis
The molecular structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives can vary depending on the specific compound. For example, 2-(4-Hydroxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a light yellow oil .
Scientific Research Applications
Chemical Reactions and Syntheses
Oxime-Nitrone Isomerization : 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes can undergo oxime-nitrone isomerization, leading to NH-nitrones trapped by maleimides to form intermolecular cycloadducts. This reaction pathway can also interact with electron-deficient acetylenes (Shirai et al., 2003).
Synthesis of Fused Polycyclic Pyrimidines : Pyrido[1,2-a]pyrimidine derivatives, known for a broad spectrum of biological activities, can be synthesized from 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine3-carbaldehyde, leading to various derivatives with potential biological applications (Harutyunyan, 2016).
[4+2] Cycloaddition Reaction : The N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergo intramolecular [4+2] cycloaddition reactions under Lewis acid-catalyzed conditions, forming diastereomeric tetraazapentaphene derivatives (Noguchi et al., 1997).
Biochemical Applications
Synthesis of Antibacterial Agents : β-Cyclodextrin, used as a biomimetic catalyst, can synthesize 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, showing potential as antibacterial agents (Ghorad et al., 2017).
Generation of NH-azomethine Imine Intermediates : In the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system, the thermal 1,2-hydrogen shift generates NH-azomethine imine intermediates. These intermediates can undergo smooth stereoselective intermolecular cycloaddition reactions with olefinic dipolarophiles, forming pyrazolidine derivatives (Noguchi et al., 2003).
Pharmacological Applications
Gastroprotective Activity : 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were investigated for their gastroprotective effects. Certain unsaturated derivatives showed significant activity against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Antiallergy Activity : 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines, with substitutions in various positions, exhibited potent oral antiallergy activity, superior to some standard treatments (Tinney et al., 1981).
properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSIZKIHNYPAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=CN=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221782 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde | |
CAS RN |
1353878-06-4 | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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